

Application Notes: (Rac)-MEM 1003 for High-Throughput Screening

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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B1676191

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1. Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine compound that functions as an L-type voltage-gated calcium channel (LTCC) antagonist.[1][2] LTCCs are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression.[3][4] Dysregulation of calcium homeostasis is implicated in various central nervous system (CNS) and cardiovascular disorders, making LTCCs a significant therapeutic target.[5][6] MEM 1003 was initially investigated for its neuroprotective effects and potential in treating Alzheimer's disease due to its ability to modulate excessive calcium influx into neurons.[5][7]

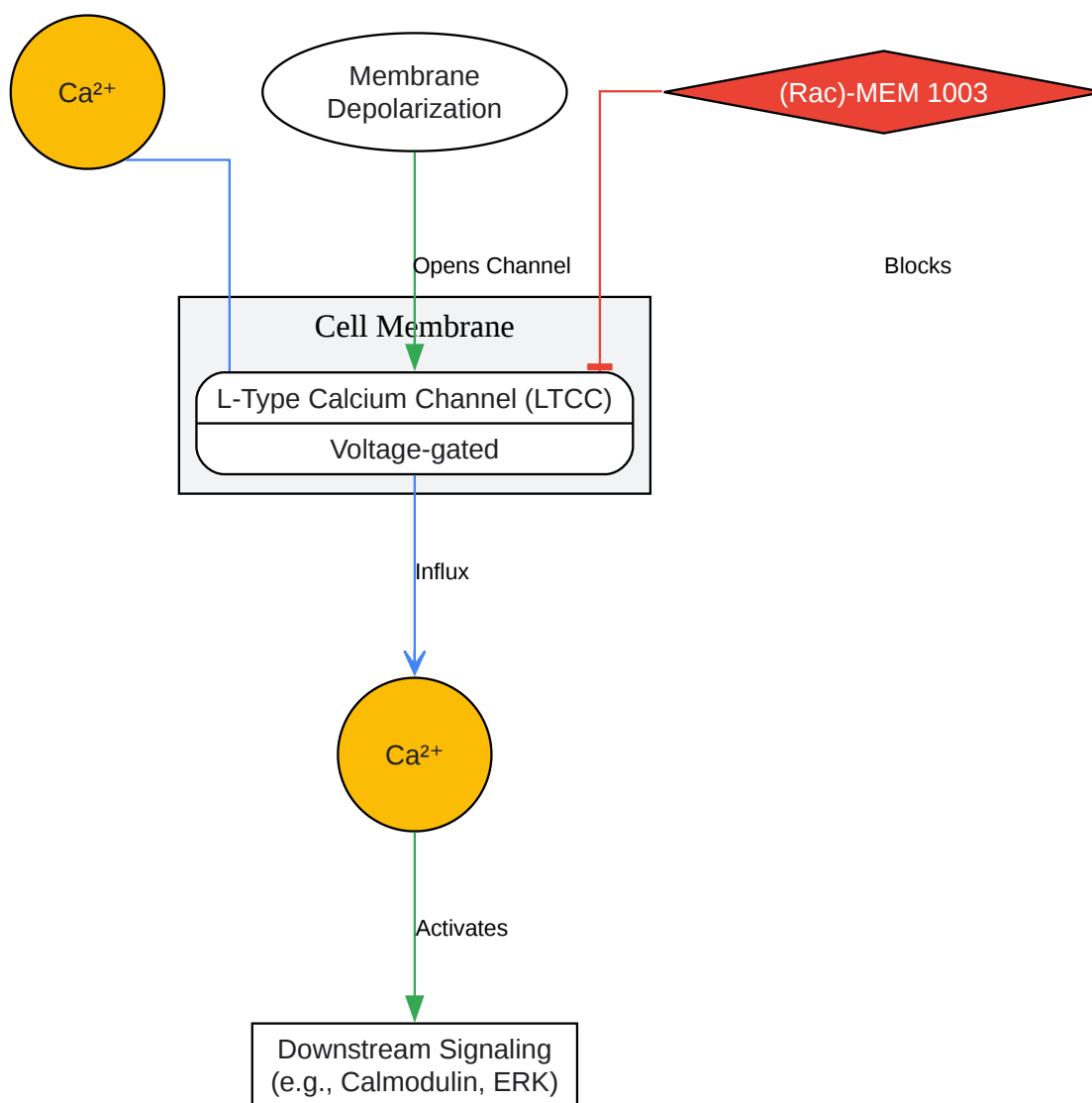
These application notes provide a comprehensive framework for utilizing **(Rac)-MEM 1003** as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel LTCC modulators. The primary methodology described is a fluorescence-based calcium influx assay, a robust and widely adopted platform for screening ion channel targets.[8]

2. Mechanism of Action and Signaling Pathway

L-type calcium channels are voltage-sensitive ion channels located on the plasma membrane of excitable cells.[3] Upon membrane depolarization, the channel undergoes a conformational

change, opening a pore that allows for the rapid influx of extracellular calcium ions (Ca^{2+}) down their electrochemical gradient.[9] This surge in intracellular Ca^{2+} acts as a critical second messenger, activating a cascade of downstream signaling events, including those mediated by calmodulin (CaM) and the Ras/ERK pathway.[9]

(Rac)-MEM 1003, as a dihydropyridine derivative, exerts its inhibitory effect by binding to the α_1 subunit of the L-type channel.[5] This binding stabilizes the channel in a closed or inactivated state, thereby physically blocking the influx of Ca^{2+} even when the cell membrane is depolarized.[4] This mechanism effectively dampens excessive neuronal excitability and other calcium-dependent processes.[5]



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Caption: Mechanism of **(Rac)-MEM 1003** action on L-Type Calcium Channels.

3. Data Presentation

While specific HTS assay performance data for **(Rac)-MEM 1003** is not publicly available, its known biochemical properties can be summarized. The table below also includes representative performance metrics for a typical, well-validated fluorescence-based LTCC assay.

Table 1: Biochemical Properties of MEM 1003

Parameter	Value	Source
Target	L-Type Voltage-Gated Calcium Channel	[1]
Binding Affinity	~5 nM (to brain dihydropyridine binding site)	[5]

| Chemical Class | Dihydropyridine |[1] |

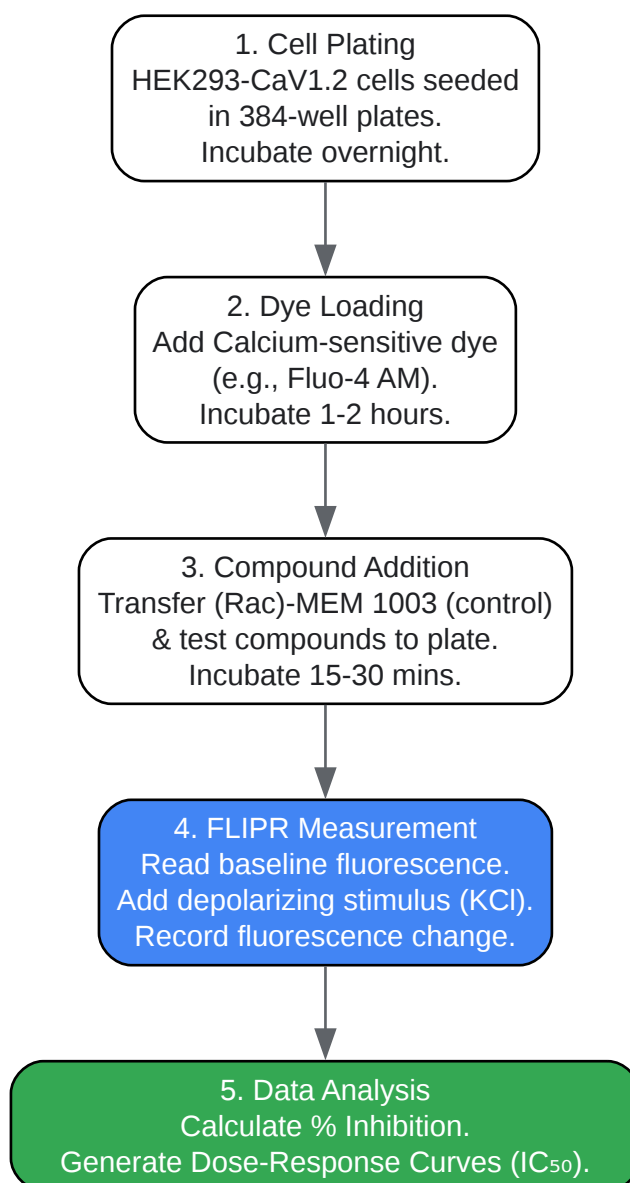
Table 2: Representative HTS Assay Parameters for LTCC Blockers

Parameter	Typical Value	Description
Cell Line	HEK293 expressing human CaV1.2	A stable, recombinant cell line ensuring consistent target expression.[9]
Plate Format	384-well, black-walled, clear-bottom	Standard format for high-throughput fluorescence assays.[9]
Signal-to-Background (S/B)	> 5	Ratio of the mean signal of depolarized control wells to non-depolarized wells.
Z'-Factor	≥ 0.5	A statistical indicator of assay quality and robustness.

| DMSO Tolerance | ≤ 0.5% | Final concentration of the vehicle (solvent for compounds) in the assay.[9] |

4. Experimental Protocols

The following protocol details a robust fluorescence-based calcium influx assay suitable for a primary HTS campaign to identify LTCC inhibitors, using **(Rac)-MEM 1003** as a positive control.



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Caption: High-throughput screening workflow for identifying LTCC inhibitors.

Protocol: Fluorescence-Based Calcium Influx HTS Assay

This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) or similar instrumentation capable of kinetic fluorescence measurements in microplates.[9][10]

A. Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (e.g., CaV1.2 α 1c, β 2, and α 2 δ).[9]
- Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
- Assay Plates: Black-walled, clear-bottom 384-well microplates.[9]
- Calcium Indicator Kit: FLIPR Calcium 6 Assay Kit or similar (e.g., Fluo-4 AM with Pluronic F-127).[3][9]
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Test Compound: **(Rac)-MEM 1003** (as a positive control) and library compounds, typically prepared as 10 mM stock solutions in DMSO.
- Depolarization Solution: Assay Buffer containing a high concentration of Potassium Chloride (KCl) to achieve a final concentration of 20-40 mM upon addition.[9]

B. Detailed Procedure

Step 1: Cell Plating

- Culture HEK293-CaV1.2 cells under standard conditions (37°C, 5% CO₂).
- Harvest cells using trypsin and resuspend in culture medium.
- Seed cells into 384-well assay plates at a density of 20,000–30,000 cells per well in a volume of 25 μ L.[9]
- Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.[9]

Step 2: Compound Plate Preparation

- Prepare serial dilutions of **(Rac)-MEM 1003** and test compounds in Assay Buffer in a separate 384-well plate.
- Ensure the final concentration of DMSO in the assay will be $\leq 0.5\%$ to avoid solvent effects. [9]
- Include appropriate controls:
 - Positive Control: **(Rac)-MEM 1003** (e.g., 10 μM final concentration).
 - Negative/Vehicle Control: Assay buffer with the same percentage of DMSO as the compound wells.

Step 3: Dye Loading

- Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
- Remove the culture medium from the cell plate.
- Add an equal volume (e.g., 25 μL) of the dye loading solution to each well. [9]
- Incubate the plate for 1-2 hours at 37°C, 5% CO₂, protected from light. [9]

Step 4: FLIPR Assay Execution

- Set the FLIPR instrument to record fluorescence changes (e.g., Excitation: 485 nm, Emission: 525 nm). [9]
- Place the cell plate and the compound plate into the instrument.
- Establish a baseline fluorescence reading for 10-20 seconds. [9]
- The instrument will then perform a liquid transfer, adding the compounds from the compound plate to the cell plate.

- Incubate for a predefined period to allow for compound binding (e.g., 15-30 minutes).[8]
- The instrument will then add the Depolarization Solution to all wells to activate the LTCCs.
- Immediately record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak calcium response.

C. Data Analysis

- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
- Normalize the data by calculating the percent inhibition relative to the controls:
 - $\% \text{ Inhibition} = 100 * (1 - [\Delta F_{\text{compound}} - \Delta F_{\text{pos_ctrl}}] / [\Delta F_{\text{neg_ctrl}} - \Delta F_{\text{pos_ctrl}}])$
- For active compounds, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

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